Cas no 939758-75-5 (7-fluoro-1,2,3,4-tetrahydroquinoline)

7-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound featuring a partially saturated quinoline backbone with a fluorine substituent at the 7-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances metabolic stability and bioavailability, while the tetrahydroquinoline core offers versatility in medicinal chemistry applications, particularly in the development of CNS-active compounds and kinase inhibitors. Its well-defined reactivity profile allows for selective functionalization, facilitating the synthesis of diverse derivatives. The compound is typically supplied in high purity, ensuring reproducibility in research and industrial processes.
7-fluoro-1,2,3,4-tetrahydroquinoline structure
939758-75-5 structure
Product Name:7-fluoro-1,2,3,4-tetrahydroquinoline
CAS No:939758-75-5
MF:C9H10FN
MW:151.180805683136
MDL:MFCD08544269
CID:1982526
PubChem ID:16244387
Update Time:2025-10-22

7-fluoro-1,2,3,4-tetrahydroquinoline Chemical and Physical Properties

Names and Identifiers

    • 7-fluoro-1,2,3,4-tetrahydroquinoline
    • quinoline, 7-fluoro-1,2,3,4-tetrahydro-
    • LogP
    • SCHEMBL3112268
    • YNLNAFQKGGXCDA-UHFFFAOYSA-N
    • DTXSID901291942
    • 939758-75-5
    • AKOS022393053
    • BS-13555
    • EN300-41393
    • CS-0199265
    • N12847
    • METHYL7-METHOXY-1H-INDOLE-2-CARBOXYLATE
    • J-519238
    • MFCD08544269
    • DB-384190
    • MDL: MFCD08544269
    • Inchi: 1S/C9H10FN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2
    • InChI Key: YNLNAFQKGGXCDA-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)NCCC2

Computed Properties

  • Exact Mass: 151.079727485g/mol
  • Monoisotopic Mass: 151.079727485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.107
  • Boiling Point: 232.8°C at 760 mmHg
  • Flash Point: 94.6°C
  • Refractive Index: 1.524

7-fluoro-1,2,3,4-tetrahydroquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM238420-1g
7-Fluoro-1,2,3,4-tetrahydroquinoline
939758-75-5 97%
1g
$795 2021-08-04
Chemenu
CM238420-250mg
7-Fluoro-1,2,3,4-tetrahydroquinoline
939758-75-5 97%
250mg
$200 2024-07-19
Chemenu
CM238420-1g
7-Fluoro-1,2,3,4-tetrahydroquinoline
939758-75-5 97%
1g
$800 2024-07-19
eNovation Chemicals LLC
D965129-1g
7-Fluoro-1,2,3,4-tetrahydroquinoline
939758-75-5 95%
1g
$598 2024-05-23
eNovation Chemicals LLC
Y0998278-5g
7-Fluoro-1,2,3,4-tetrahydroquinoline
939758-75-5 95%
5g
$1650 2024-08-02
TRC
B440085-10mg
7-fluoro-1,2,3,4-tetrahydroquinoline
939758-75-5
10mg
$ 50.00 2022-06-07
TRC
B440085-50mg
7-fluoro-1,2,3,4-tetrahydroquinoline
939758-75-5
50mg
$ 160.00 2022-06-07
TRC
B440085-100mg
7-fluoro-1,2,3,4-tetrahydroquinoline
939758-75-5
100mg
$ 250.00 2022-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-351466-250 mg
7-fluoro-1,2,3,4-tetrahydroquinoline,
939758-75-5
250MG
¥2,166.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-351466A-1 g
7-fluoro-1,2,3,4-tetrahydroquinoline,
939758-75-5
1g
¥4,392.00 2023-07-11

7-fluoro-1,2,3,4-tetrahydroquinoline Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:939758-75-5)7-Fluoro-1,2,3,4-tetrahydroquinoline
Order Number:sfd5034
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 7-fluoro-1,2,3,4-tetrahydroquinoline

7-fluoro-1,2,3,4-tetrahydroquinoline (CAS No. 939758-75-5): A Comprehensive Overview in Modern Pharmaceutical Research

7-fluoro-1,2,3,4-tetrahydroquinoline, a compound with the chemical identifier CAS No. 939758-75-5, represents a significant molecule in the realm of pharmaceutical chemistry. This heterocyclic aromatic amine has garnered considerable attention due to its structural versatility and potential therapeutic applications. The presence of a fluorine atom at the 7-position of the tetrahydroquinoline scaffold imparts unique electronic and steric properties, making it a valuable candidate for drug discovery and development.

The 7-fluoro-1,2,3,4-tetrahydroquinoline molecule is characterized by a fused ring system consisting of a benzene ring and a piperidine ring. This structural motif is well-documented for its role in various pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. The fluorine substituent enhances the metabolic stability and binding affinity of the compound to biological targets, which is a critical factor in medicinal chemistry.

In recent years, there has been a surge in research focusing on fluorinated tetrahydroquinolines due to their promising pharmacokinetic profiles. Studies have demonstrated that the introduction of fluorine atoms can modulate the lipophilicity and solubility of molecules, thereby improving their bioavailability. This has led to the exploration of 7-fluoro-1,2,3,4-tetrahydroquinoline as a lead compound for developing novel therapeutic agents.

One of the most compelling aspects of CAS No. 939758-75-5 is its potential in oncology research. Tetrahydroquinoline derivatives have shown efficacy in inhibiting kinases and other enzymes involved in cancer cell proliferation. The fluorine atom at the 7-position further enhances these properties by improving interactions with target proteins. Recent preclinical studies have highlighted the compound's ability to disrupt signaling pathways such as MAPK and PI3K/AKT, which are crucial for tumor growth and survival.

The synthesis of 7-fluoro-1,2,3,4-tetrahydroquinoline involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as transition metal-catalyzed cross-coupling reactions and fluorination methods play a pivotal role in constructing the desired molecular framework efficiently.

Beyond its applications in oncology, CAS No. 939758-75-5 has shown promise in other therapeutic areas. For instance, its structural similarity to known antiviral agents suggests potential utility in combating viral infections. The fluorine atom's ability to enhance binding interactions with viral proteases and polymerases makes it an attractive scaffold for designing new antiviral drugs.

The pharmacological profile of 7-fluoro-1,2,3,4-tetrahydroquinoline is further augmented by its favorable pharmacokinetic properties. Studies indicate that this compound exhibits good oral bioavailability and moderate tissue distribution upon administration. These characteristics are essential for developing effective systemic therapies that can reach target sites efficiently.

In conclusion, the exploration of CAS No. 939758-75-5, or more specifically the 7-fluoro-1,2,3,4-tetrahydroquinoline, underscores its significance as a versatile pharmacophore in modern drug discovery. Its unique structural features and promising biological activities position it as a cornerstone compound for developing innovative therapeutic strategies across multiple disease indications.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:939758-75-5)7-Fluoro-1,2,3,4-tetrahydroquinoline
sfd5034
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email